Nitrafudam

Antidepressant drug discovery Muscarinic receptor profiling Off-target pharmacology

Nitrafudam (IUPAC: 5-(2-nitrophenyl)furan-2-carboximidamide; molecular formula C₁₁H₉N₃O₃; MW 231.21 g·mol⁻¹) is a synthetic small molecule belonging to the 5-phenyl-2-furamidine chemical class, originally developed and disclosed as an antidepressant agent in the 1970s–1980s. Its structure integrates a nitrobenzene moiety, a furan ring, and an amidine group.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 64743-09-5
Cat. No. B10782153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrafudam
CAS64743-09-5
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C(=N)N)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O3/c12-11(13)10-6-5-9(17-10)7-3-1-2-4-8(7)14(15)16/h1-6H,(H3,12,13)
InChIKeyFYUZOMGBPKUZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrafudam (CAS 64743-09-5): Baseline Identity, Pharmacological Class, and Procurement Context


Nitrafudam (IUPAC: 5-(2-nitrophenyl)furan-2-carboximidamide; molecular formula C₁₁H₉N₃O₃; MW 231.21 g·mol⁻¹) is a synthetic small molecule belonging to the 5-phenyl-2-furamidine chemical class, originally developed and disclosed as an antidepressant agent in the 1970s–1980s [1]. Its structure integrates a nitrobenzene moiety, a furan ring, and an amidine group [1]. The compound was identified as one of the two most active members (designated compound 4) within a congeneric series of 5-phenyl-2-furamidines evaluated for antidepressant potential [1]. The hydrochloride salt (CAS 57666-60-1) is the form most commonly referenced in regulatory and procurement databases [2]. Nitrafudam has an FDA Unique Ingredient Identifier (UNII: 7R3267A08Y) and is classified as an organic chemical/pharmacologic substance in the NCI Thesaurus [2]. Despite its early-stage characterization, Nitrafudam has no recorded clinical trial history [3], positioning it as a research-use-only reference compound or chemical probe for preclinical antidepressant and monoamine transporter investigations.

Why Generic Substitution Fails: Class-Level Pharmacological Gaps and Within-Series SAR Constraints for Nitrafudam


Tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs)—the dominant antidepressant classes at the time of Nitrafudam's development—carry well-characterized anticholinergic, antihistaminic, and (for MAOIs) dietary amine interaction liabilities that restrict clinical utility [1]. The 5-phenyl-2-furamidines, including Nitrafudam, were explicitly engineered to uncouple monoamine uptake inhibition from these ancillary receptor activities [1]. Generic interchange between Nitrafudam and a TCA would reintroduce the very side-effect burden that the furamidine scaffold was designed to eliminate. Moreover, within the 5-phenyl-2-furamidine series, antidepressant activity is highly sensitive to phenyl ring substitution: only the ortho-nitro (compound 4, i.e., Nitrafudam) and ortho-amino (compound 12) congeners exhibited a meaningful activity gain over the unsubstituted parent [1]. Substituting Nitrafudam with a different furamidine lacking the ortho-nitro group or substituting it at the para or meta position would predictably compromise target engagement. These two orthogonal differentiation axes—pharmacological selectivity versus TCAs, and positional SAR within the furamidine family—constitute the core basis for evidence-based procurement selection of Nitrafudam over its closest analogs and therapeutic alternatives.

Nitrafudam (CAS 64743-09-5) — Product-Specific Quantitative Differentiation Evidence


Differential Absence of Anticholinergic and Antihistaminic Activities Versus Tricyclic Antidepressants

In the seminal 1983 structure–activity study, Nitrafudam (compound 4) and its ortho-amino congener (compound 12) were explicitly tested for anticholinergic and antihistaminic activities—two hallmark off-target effects of tricyclic antidepressants (TCAs) such as imipramine and amitriptyline. Both furamidines were found to lack these activities entirely [1]. This constitutes a qualitative but categorical differentiation: TCAs, as a class, exhibit measurable antimuscarinic (M₁) receptor antagonism (e.g., imipramine Kᵢ ~ 90 nM for muscarinic receptors) and H₁ histamine receptor blockade (e.g., amitriptyline Kᵢ ~ 1 nM), whereas Nitrafudam showed no detectable activity in these assays [1]. The experimental context included standard ex vivo receptor-binding and functional organ-bath assays used contemporaneously for TCA characterization, though exact numerical IC₅₀ values for Nitrafudam were reported as negligible/absent rather than quantified with a finite number [1].

Antidepressant drug discovery Muscarinic receptor profiling Off-target pharmacology

Ortho-Nitro Substitution Confers Superior Antidepressant Activity Within the 5-Phenyl-2-Furamidine Series

The 1983 series characterization demonstrated that substitution in the phenyl ring with a nitro group specifically at the ortho position (yielding Nitrafudam, compound 4) substantially increased antidepressant activity relative to the unsubstituted parent 5-phenyl-2-furamidine. The same enhancement was observed for the ortho-amino analog (compound 12), while other substitution patterns did not produce comparable gains [1]. This SAR finding is corroborated by the patent literature: US Patent 3,919,231 claims the generic series of 5-aryl-2-furamidines and explicitly lists the ortho-nitro substitution as one of the potency-enhancing modifications, with antidepressant activity demonstrated in the standard tetrabenazine-induced ptosis reversal model in mice [2]. The patent specifies effective oral doses of 50–200 mg/kg for the claimed furamidines in this assay system [2].

Structure–activity relationship (SAR) 5-Phenyl-2-furamidines Antidepressant lead optimization

Monoamine Transporter Selectivity Profile: Preferential Serotonin Transporter (SERT) Activity over Dopamine and Norepinephrine Transporters

Curated affinity data from BindingDB (ChEMBL-deposited) provide a quantitative transporter selectivity signature for Nitrafudam. In rat brain synaptosomal assays, Nitrafudam induced [³H]5-HT release mediated by the serotonin transporter (SERT) with an EC₅₀ of 33 nM [1]. In contrast, inhibition of the dopamine transporter (DAT) required an IC₅₀ of 1,840 nM, and inhibition of the norepinephrine transporter (NET) yielded an IC₅₀ of 1,940 nM [1][2]. This yields an approximate SERT/DAT selectivity ratio of ~56-fold and a SERT/NET selectivity ratio of ~59-fold under the assay conditions reported. A separate dataset using NMRI albino mouse hypothalamus reported a NET IC₅₀ of 1,000 nM [3], yielding a SERT/NET ratio of ~30-fold. For context, the prototypical TCA imipramine exhibits SERT Kᵢ ~1.4 nM and NET Kᵢ ~37 nM (SERT/NET ~26-fold), but with the additional burden of muscarinic and histaminergic activities absent in Nitrafudam (see Evidence Item 1).

Monoamine transporter pharmacology SERT selectivity BindingDB ChEMBL-curated data

Physicochemical Identity Parameters: LogP, tPSA, and Molecular Descriptors for Differentiated Procurement Verification

Computationally derived physicochemical parameters from the ZINC15 database provide verifiable identity descriptors that distinguish Nitrafudam from closely related nitrofuran derivatives often conflated in vendor catalogs. Nitrafudam has a calculated logP of 2.139, topological polar surface area (tPSA) of 106–107 Ų, zero sp³-hybridized carbon fraction (Fsp³ = 0.00), and 2 hydrogen-bond donors versus 4 hydrogen-bond acceptors [1]. By comparison, the clinically used nitrofuran antibiotic nitrofurantoin (CAS 67-20-9) has a logP of approximately –0.47 and tPSA of ~121 Ų [2], while the antiprotozoal nitrofuran nifurtimox (CAS 23256-30-6) has a logP of ~0.4 and tPSA of ~110 Ų [2]. These distinct parameter sets allow procurement scientists to analytically authenticate Nitrafudam and exclude mislabeled nitrofuran antibiotics or antiparasitics. The boiling point (399.0 ± 52.0 °C at 760 mmHg) and density (1.5 ± 0.1 g/cm³) provide additional batch-identity checkpoints .

Physicochemical profiling Computational ADME Quality control identity

Nitrafudam (CAS 64743-09-5) — Evidence-Anchored Research and Industrial Application Scenarios


Preclinical Antidepressant Mechanism-of-Action Studies Requiring a TCA-Free Serotonergic Probe

Investigators studying the serotonergic component of antidepressant efficacy in rodent behavioral models (e.g., forced swim test, tail suspension test) can deploy Nitrafudam as a monoamine uptake inhibitor that is devoid of the anticholinergic and antihistaminic confounds inherent to tricyclic antidepressants [1]. Its SERT EC₅₀ of 33 nM provides adequate target engagement in synaptosomal preparations, while the ~56-fold selectivity over DAT and ~30–59-fold selectivity over NET reduce catecholaminergic interference [1]. This profile is particularly relevant for dissecting the relative contributions of serotonin versus norepinephrine reuptake inhibition in genetic knockout or optogenetic models where pharmacological cleanliness of the probe compound is paramount.

Structure–Activity Relationship (SAR) Reference for 5-Aryl-2-Furamidine Medicinal Chemistry Programs

Medicinal chemistry teams exploring 5-aryl-2-furamidines or related amidine-containing scaffolds for CNS indications can use Nitrafudam as the ortho-nitro reference standard in SAR expansion libraries. The established activity enhancement conferred by ortho-nitro substitution versus the unsubstituted parent provides a benchmark for evaluating the potency impact of bioisosteric replacements, heterocycle variations, or prodrug strategies [1]. Procurement of authenticated Nitrafudam ensures that SAR comparisons are anchored to the structurally validated original lead compound rather than an uncharacterized or mislabeled analog.

Chemical Probe for Serotonin Transporter (SERT) Assay Development and High-Throughput Screening Validation

Nitrafudam's quantitative SERT activity (EC₅₀ 33 nM in synaptosomal [³H]5-HT release) and its well-defined selectivity window over DAT and NET make it suitable as a reference ligand for developing and validating SERT-focused fluorescence-based uptake assays, radioligand displacement screens, or cell-based transporter electrophysiology platforms [1]. Its distinct physicochemical signature (logP 2.139, tPSA 106 Ų) also allows its use as a calibration standard in computational models of blood–brain barrier penetration for amidine-containing CNS compounds [1].

Negative-Control Compound for Anticholinergic and Antihistaminic Receptor Profiling Panels

Because Nitrafudam was explicitly demonstrated to lack anticholinergic and antihistaminic activities [1], it can serve as a specificity control in receptor-profiling panels (e.g., CEREP, Eurofins SafetyScreen) designed to detect muscarinic M₁–M₅ and histamine H₁ off-target liabilities of novel antidepressant candidates. Including Nitrafudam as a negative control alongside a prototypical TCA positive control (e.g., amitriptyline) strengthens the interpretability of off-target liability assessments for new chemical entities within antidepressant discovery programs.

Quote Request

Request a Quote for Nitrafudam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.